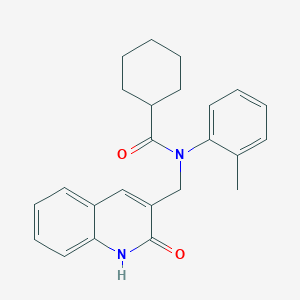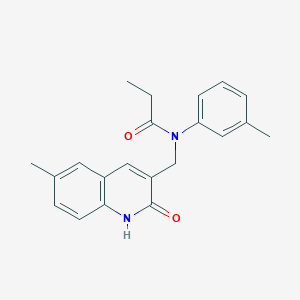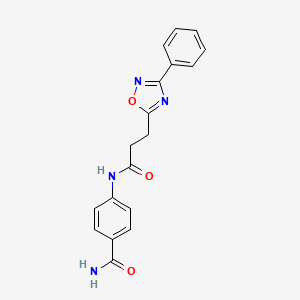
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DMQD and has been the subject of numerous studies to explore its synthesis, mechanism of action, and biochemical and physiological effects.
Mecanismo De Acción
DMQD exerts its antioxidant and anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. This compound also activates various signaling pathways that promote cell survival and inhibit cell death.
Biochemical and Physiological Effects:
DMQD has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been found to protect against oxidative stress and inflammation-induced tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQD offers several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its poor solubility in aqueous solutions and limited bioavailability.
Direcciones Futuras
There are several future directions for the study of DMQD, including the development of more efficient synthesis methods, the exploration of its potential applications in other scientific research fields, and the optimization of its pharmacokinetic properties to improve its bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms underlying the antioxidant and anti-inflammatory effects of DMQD and to identify potential drug targets for the treatment of various diseases.
Métodos De Síntesis
DMQD can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-6-methylquinoline with 2,3-dimethylbenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with propionyl chloride to yield DMQD.
Aplicaciones Científicas De Investigación
DMQD has been studied extensively for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and biochemistry. This compound has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-5-21(25)24(20-8-6-7-15(3)16(20)4)13-18-12-17-11-14(2)9-10-19(17)23-22(18)26/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAIJINKIWEWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698881.png)





![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7698935.png)
![4-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698948.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698954.png)
![3-(3-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698965.png)


![2-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7698986.png)
